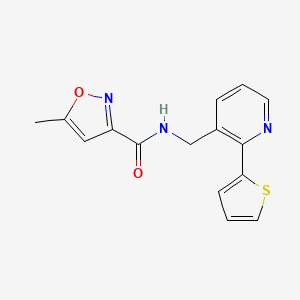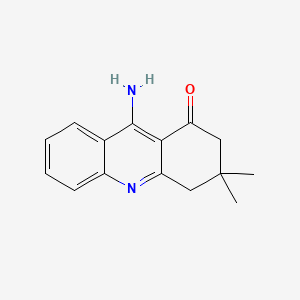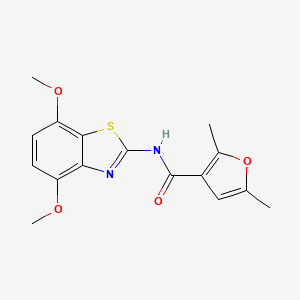
Sodium 6-methylpyridazine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-methylpyridazine-3-sulfinate is a chemical compound with the molecular formula C5H5N2O2SNa It is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-methylpyridazine-3-sulfinate typically involves the sulfonation of 6-methylpyridazine. One common method includes the reaction of 6-methylpyridazine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced purification techniques, such as crystallization and filtration, is essential to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 6-methylpyridazine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
Sodium 6-methylpyridazine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its sulfonate group makes it a versatile intermediate in organic synthesis.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of sodium 6-methylpyridazine-3-sulfinate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and antimicrobial activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Sodium 6-methylpyridazine-3-sulfinate can be compared with other sulfonated pyridazine derivatives:
Sodium 4-methylpyridazine-3-sulfinate: Similar in structure but with the methyl group at a different position, leading to different reactivity and applications.
Sodium 6-chloropyridazine-3-sulfinate: Contains a chlorine atom instead of a methyl group, which can significantly alter its chemical properties and biological activities.
Sodium 6-methylpyrimidine-3-sulfinate: A derivative of pyrimidine, another diazine, with different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
IUPAC Name |
sodium;6-methylpyridazine-3-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.Na/c1-4-2-3-5(7-6-4)10(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPUFTXLWDQQGX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)S(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N2NaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137835-12-0 |
Source


|
| Record name | sodium 6-methylpyridazine-3-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2379810.png)
![2-Ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B2379811.png)

![3-[1-(Carboxymethyl)cyclohexyl]propanoic acid](/img/structure/B2379813.png)
![(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2379817.png)




![2-[(2,4-Difluorophenoxy)methyl]benzohydrazide](/img/structure/B2379827.png)

![1-(5-(4-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2379829.png)


